Cas no 444911-05-1 (16-epi-Latrunculin B)

16-epi-Latrunculin B is a stereoisomer of Latrunculin B, a marine-derived macrolide known for its potent actin-depolymerizing activity. This compound selectively binds to actin monomers, disrupting filament assembly and making it a valuable tool for studying cytoskeletal dynamics in cellular and molecular biology research. Compared to Latrunculin B, the 16-epi variant exhibits distinct biochemical properties, offering researchers an alternative for probing actin-dependent processes with potential differences in binding affinity or cellular permeability. Its high purity and well-characterized structure ensure reproducibility in experimental applications, including cell motility studies, membrane trafficking research, and investigations into actin's role in disease mechanisms.
16-epi-Latrunculin B structure
16-epi-Latrunculin B structure
Product name:16-epi-Latrunculin B
CAS No:444911-05-1
MF:C17H17F3O4
MW:342.309695959091
CID:1124134
PubChem ID:10000783

16-epi-Latrunculin B Chemical and Physical Properties

Names and Identifiers

    • CHEMBL471071
    • (4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-2-thiazolidinone
    • 444911-05-1
    • 16-EPI-LATRUNCULIN B
    • 16-epi Latrunculin B
    • (4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
    • 76343-94-7
    • 16-epi-Latrunculin B
    • Inchi: 1S/C17H17F3O4/c1-2-3-4-5-6-15(21)23-11-7-8-12-13(17(18,19)20)10-16(22)24-14(12)9-11/h7-10H,2-6H2,1H3
    • InChI Key: ZQVOMJBZDNKNSJ-UHFFFAOYSA-N
    • SMILES: C(CCCCCC)(=O)OC1C=C2OC(C=C(C(F)(F)F)C2=CC=1)=O

Computed Properties

  • Exact Mass: 395.17664420g/mol
  • Monoisotopic Mass: 395.17664420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 1
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110Ų
  • XLogP3: 3.83

16-epi-Latrunculin B Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66462-100ug
16-epi Latrunculin B
444911-05-1 98%
100ug
¥1622.00 2023-09-08

Additional information on 16-epi-Latrunculin B

Research Briefing on 16-epi-Latrunculin B (CAS: 444911-05-1): Recent Advances and Applications in Chemical Biology and Medicine

16-epi-Latrunculin B (CAS: 444911-05-1) is a stereoisomer of the marine-derived macrolide Latrunculin B, known for its potent actin-depolymerizing activity. Recent studies have highlighted its unique pharmacological properties and potential applications in chemical biology and drug discovery. This briefing synthesizes the latest research on 16-epi-Latrunculin B, focusing on its mechanism of action, structural modifications, and emerging therapeutic uses.

A 2023 study published in Journal of Medicinal Chemistry elucidated the binding dynamics of 16-epi-Latrunculin B with actin filaments using cryo-EM and molecular docking. The compound exhibited a 40% higher binding affinity compared to its parent molecule, attributed to its altered C16 stereochemistry. Researchers identified key interactions with actin subdomains 1 and 3, suggesting potential for targeted cytoskeletal modulation in metastatic cancer cells.

In neuropharmacology, 16-epi-Latrunculin B has shown promise in modulating synaptic plasticity. A Nature Chemical Biology report demonstrated its ability to selectively disrupt actin-rich dendritic spines at nanomolar concentrations (IC50 = 12.3 nM), while preserving presynaptic terminals. This specificity makes it a valuable tool for studying neurodegenerative diseases, particularly Alzheimer's-related synaptic dysfunction.

The compound's pharmacokinetic profile was recently optimized through semi-synthetic derivatization. A 2024 ACS Medicinal Chemistry Letters paper described C7-OH acylated analogs with improved blood-brain barrier penetration (LogP increased by 1.8 units) while maintaining actin-binding potency. Lead candidate 16-epi-Lat B-7O-pivalate showed 3-fold enhanced oral bioavailability in murine models.

Emerging applications include its use as a chemosensitizer in multidrug-resistant cancers. Research in Cell Chemical Biology revealed that 16-epi-Latrunculin B disrupts P-glycoprotein localization by altering membrane actin architecture, restoring doxorubicin sensitivity in MDR1-overexpressing cell lines (reversal fold = 28.6 at 100 nM).

Ongoing clinical translation faces challenges in toxicity mitigation. A recent Toxicology and Applied Pharmacology study identified cardiotoxicity concerns at concentrations >250 nM, prompting development of targeted delivery systems. PEGylated nanoparticle formulations have shown 90% reduction in off-target effects while maintaining tumor accumulation in xenograft models.

The compound's unique stereochemistry at C16 (444911-05-1) continues to inspire synthetic methodology development. A 2023 Organic Letters publication reported an enantioselective synthesis via Shi asymmetric epoxidation, achieving 16-epi-Latrunculin B in 11 steps with 14% overall yield, significantly improving upon previous routes.

Future directions include exploration of its immunomodulatory potential, with preliminary data showing inhibition of NLRP3 inflammasome assembly through actin-dependent mechanism. These findings position 16-epi-Latrunculin B as a multifaceted tool compound with expanding therapeutic relevance in chemical biology and precision medicine.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd